molecular formula C8H6N2O2 B12893725 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde

2-(furan-3-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B12893725
M. Wt: 162.15 g/mol
InChI Key: IMPVHNRXSOFJNZ-UHFFFAOYSA-N
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Description

2-(furan-3-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both furan and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the efficiency of the reactions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

2-(furan-3-yl)-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and imidazole derivatives, such as:

Uniqueness

What sets 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(furan-3-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10)

InChI Key

IMPVHNRXSOFJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC=C(N2)C=O

Origin of Product

United States

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